
Enobosarm
Descripción general
Descripción
Es un compuesto no esteroideo diseñado para imitar los efectos de la testosterona, promoviendo el crecimiento muscular y la salud ósea al mismo tiempo que minimiza los efectos secundarios típicamente asociados con los esteroides anabólicos . Enobosarm se ha investigado para diversas aplicaciones médicas, incluida el tratamiento de enfermedades de desgaste muscular, osteoporosis y ciertos tipos de cáncer de mama .
Aplicaciones Científicas De Investigación
Muscle Mass and Physical Performance
Ostarine has been studied extensively for its ability to increase lean body mass and improve physical performance. A phase II clinical trial demonstrated that ostarine treatment resulted in a statistically significant increase in total lean body mass, with an average increase of 1.4 kg compared to placebo at a dose of 3 mg (p<0.001) . Additionally, participants showed improvements in physical performance metrics such as speed and power during stair climbing tests .
Table 1: Effects of Ostarine on Lean Body Mass and Physical Performance
Parameter | Ostarine Group (3 mg) | Placebo Group | p-value |
---|---|---|---|
Total Lean Body Mass (kg) | 1.4 | Baseline | <0.001 |
Stair Climb Speed Improvement (%) | +15.5 | Baseline | 0.006 |
Power Output Improvement (watts) | +25.5 | Baseline | 0.005 |
Myogenic Differentiation
Research indicates that ostarine stimulates muscle tissue proliferation and differentiation through androgen receptor activation. In vitro studies using C2C12 and L6 muscle cell lines demonstrated that ostarine significantly enhanced cell viability and proliferation at various concentrations . The effects were dose-dependent, with notable increases in myogenic markers such as myogenin and MyH protein levels observed after ostarine treatment .
Table 2: Ostarine Effects on Myogenic Differentiation
Cell Type | Concentration (nM) | Proliferation Increase (%) | Myogenin Expression (Day 6) |
---|---|---|---|
C2C12 | 1000 | Significant (p < 0.01) | Increased (p < 0.05) |
L6 | 10000 | Significant (p < 0.05) | Increased (p < 0.01) |
Potential Therapeutic Uses
Ostarine is being investigated for its potential therapeutic applications in conditions such as sarcopenia, cancer cachexia, and muscle wasting disorders. A study highlighted its efficacy in improving lean body mass without significant androgenic side effects, making it a candidate for further clinical trials aimed at treating muscle degeneration associated with aging or disease .
Case Study: Ostarine in Cancer Cachexia
A planned phase II study aims to evaluate the safety and efficacy of ostarine in patients suffering from cancer cachexia, a condition characterized by severe weight loss and muscle wasting . Preliminary findings suggest that ostarine could play a role in mitigating these symptoms by promoting muscle growth.
Safety Profile and Risks
While ostarine shows promise for various applications, it is not without risks. Reports of drug-induced liver injury associated with ostarine use have emerged, indicating potential hepatotoxic effects similar to those seen with anabolic steroids . A case study documented significant cholestatic liver injury in a patient who used ostarine for bodybuilding without medical supervision, emphasizing the need for caution .
Mecanismo De Acción
Enobosarm ejerce sus efectos uniéndose selectivamente a los receptores de andrógenos en los tejidos muscular y óseo. Al unirse, induce cambios conformacionales en el receptor de andrógenos, lo que lleva a la activación de genes específicos involucrados en el crecimiento muscular y la salud ósea. Esta activación selectiva minimiza los efectos secundarios típicamente asociados con los esteroides anabólicos, como el agrandamiento de la próstata y la pérdida de cabello . El mecanismo de acción de this compound involucra la modulación de las vías del receptor de andrógenos, promoviendo efectos anabólicos en el músculo y el hueso al mismo tiempo que preserva otros tejidos .
Análisis Bioquímico
Biochemical Properties
Enobosarm is a nonsteroidal SARM, acting as an agonist of the androgen receptor (AR), the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Cellular Effects
This compound has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone, potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Molecular Mechanism
This compound acts as a ligand by diffusing into the cell and binding to the androgen receptor in the cytoplasm. This creates a receptor–ligand complex that translocates to the nucleus where it binds to DNA and acts as a transcriptional regulator of androgen genes response .
Temporal Effects in Laboratory Settings
In a phase 2 trial, this compound showed anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer, showing that AR activation can result in clinical benefit . The median follow-up was 7.5 months .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase skeletal muscle mass
Metabolic Pathways
This compound is metabolized by CYP3A4, UGT1A1, UGT2B7
Transport and Distribution
This compound is orally bioavailable due to a lack of extensive first-pass metabolism. In rats, the oral bioavailability of this compound was found to be 100%. This compound is rapidly absorbed with oral administration and reaches maximal concentrations median 1.0 hours (range 1.0–2.0 hours) following administration .
Subcellular Localization
As a ligand of the androgen receptor, it is expected to be located in the cytoplasm before it binds to the androgen receptor, and then translocates to the nucleus where it exerts its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de enobosarm involucra varios pasos, comenzando con la preparación de intermedios clave. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo arilo-propinamida: Esto involucra la reacción de 4-cianofenol con 4-ciano-3-(trifluorometil)benzoil cloruro en presencia de una base para formar el núcleo arilo-propinamida.
Hidroxilación: El núcleo arilo-propinamida luego se hidroxila utilizando un agente oxidante adecuado para introducir el grupo hidroxilo.
Acoplamiento final: El intermedio hidroxilado se acopla con 2-hidroxi-2-metilpropanamida bajo condiciones de reacción específicas para producir this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Las consideraciones clave incluyen la elección de solventes, el control de temperatura y los métodos de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
Enobosarm experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas.
Sustitución: This compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir formas reducidas de this compound .
Comparación Con Compuestos Similares
Enobosarm es único entre los moduladores selectivos del receptor de andrógenos debido a sus efectos de selectividad tisular. Compuestos similares incluyen:
Ligandrol (LGD-4033): Otro SARM con efectos anabólicos similares pero diferente selectividad tisular.
Testolone (RAD-140): Un SARM conocido por sus potentes efectos anabólicos en el músculo y el hueso.
Andarine (S-4): Un SARM con un perfil de selectividad diferente, que afecta principalmente al músculo y al hueso.
La singularidad de this compound radica en sus efectos anabólicos equilibrados y su perfil de seguridad favorable, lo que lo convierte en un candidato prometedor para un mayor desarrollo clínico .
Actividad Biológica
Ostarine, also known as enobosarm, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications in muscle wasting conditions, such as sarcopenia and cancer cachexia. This article reviews the biological activity of ostarine, focusing on its effects on muscle proliferation, differentiation, and potential adverse effects, including hepatotoxicity.
Ostarine functions primarily through selective activation of androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic side effects typically associated with anabolic steroids. Research indicates that ostarine stimulates myogenic differentiation and proliferation in muscle cells, specifically C2C12 and L6 cell lines. The compound enhances cell viability and proliferation rates significantly at doses ranging from 100 nM to 10,000 nM, with notable effects observed after 6 days of differentiation .
Table 1: Effects of Ostarine on Cell Proliferation and Viability
Cell Line | Concentration (nM) | Proliferation Effect | Viability Effect |
---|---|---|---|
C2C12 | 1000 | Increased (p < 0.01) | Increased (p < 0.05) |
L6 | 10 | Increased (p < 0.05) | Increased (p < 0.01) |
L6 | 1000 | Increased (p < 0.01) | Increased (p < 0.01) |
Case Studies and Clinical Findings
A notable case report highlighted the risk of drug-induced liver injury associated with ostarine use. A previously healthy male developed significant cholestatic liver injury after two months of unsupervised ostarine use for weight training. Laboratory tests indicated elevated liver enzymes (ALT), suggesting hepatotoxicity similar to that seen with anabolic steroids .
In controlled clinical trials, ostarine demonstrated dose-dependent increases in lean body mass without significant adverse events reported compared to placebo; however, some participants exhibited mild elevations in liver enzymes . Such findings underscore the need for cautious use of ostarine, particularly in non-medical contexts.
Effects on Lipid Profiles and Metabolism
Recent studies have examined the impact of ostarine on lipid profiles and metabolic parameters. In a rodent model, ostarine treatment resulted in increased total plasma cholesterol levels while decreasing plasma glucose concentrations. Notably, endurance training appeared to mitigate the negative impact of ostarine on cholesterol levels .
Table 2: Impact of Ostarine on Metabolic Parameters
Parameter | Ostarine Treatment | Control |
---|---|---|
Total Plasma Cholesterol | Increased | Baseline |
Plasma Glucose | Decreased | Baseline |
Food Consumption | Increased | Baseline |
Propiedades
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841205-47-8 | |
Record name | MK 2866 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enobosarm [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enobosarm | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOBOSARM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.